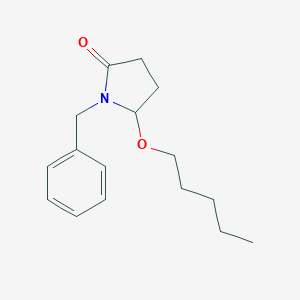

(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone

Overview

Description

(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone, also known as SR-141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that was developed by Sanofi-Aventis. It is a potent and selective antagonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. Rimonabant was originally developed as an anti-obesity drug, but it was later found to have potential therapeutic applications in a variety of other areas.

Mechanism Of Action

Rimonabant works by blocking the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. By blocking this receptor, Rimonabant reduces the activity of the endocannabinoid system, which is involved in a variety of physiological processes, such as appetite, metabolism, and pain sensation.

Biochemical And Physiological Effects

Rimonabant has a variety of biochemical and physiological effects, depending on the area of application. In obesity, Rimonabant reduces appetite and food intake, increases energy expenditure, and improves metabolic parameters, such as insulin sensitivity and lipid profile. In addiction, Rimonabant reduces the reinforcing effects of drugs of abuse, such as cocaine and nicotine, by blocking the CB1 receptor. In neurodegenerative diseases, Rimonabant has neuroprotective effects and improves cognitive function by reducing inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

Rimonabant has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. Another advantage is its ability to cross the blood-brain barrier, which allows for the study of its effects on the central nervous system. However, one limitation is its potential for off-target effects, which can complicate the interpretation of results. Another limitation is its complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of Rimonabant. One direction is the development of more potent and selective CB1 receptor antagonists, which can improve the precision of manipulating the endocannabinoid system. Another direction is the study of Rimonabant in combination with other drugs, such as opioids and antidepressants, to explore potential synergistic effects. Additionally, the study of Rimonabant in preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, can provide valuable insights into its neuroprotective effects.

Scientific Research Applications

Rimonabant has been extensively studied for its potential therapeutic applications in a variety of areas, including obesity, addiction, and neurodegenerative diseases. In obesity, Rimonabant was found to reduce body weight and improve metabolic parameters, such as insulin sensitivity and lipid profile. In addiction, Rimonabant was found to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. In neurodegenerative diseases, Rimonabant was found to have neuroprotective effects and improve cognitive function.

properties

CAS RN |

136410-31-6 |

|---|---|

Product Name |

(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone |

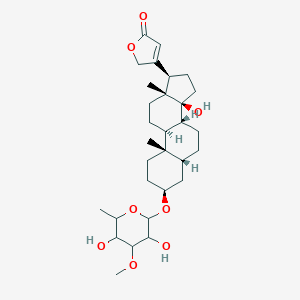

Molecular Formula |

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

1-benzyl-5-pentoxypyrrolidin-2-one |

InChI |

InChI=1S/C16H23NO2/c1-2-3-7-12-19-16-11-10-15(18)17(16)13-14-8-5-4-6-9-14/h4-6,8-9,16H,2-3,7,10-13H2,1H3 |

InChI Key |

XKOHHZFUCYPIMA-UHFFFAOYSA-N |

SMILES |

CCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |

Canonical SMILES |

CCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |

synonyms |

(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)